molecular formula C22H40BBrF3N B2461286 (3-Bromophenyl)trifluoroboranuide; tetrabutylazanium CAS No. 2514705-58-7

(3-Bromophenyl)trifluoroboranuide; tetrabutylazanium

Cat. No.: B2461286
CAS No.: 2514705-58-7
M. Wt: 466.28
InChI Key: FRDZLGDXUKNLRS-UHFFFAOYSA-N
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Description

(3-Bromophenyl)trifluoroboranuide; tetrabutylazanium is a chemical compound with the molecular formula C22H40BBrF3N and a molecular weight of 466.28 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a trifluoroborate anion paired with a tetrabutylazanium cation. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (3-Bromophenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 3-bromophenylboronic acid with a trifluoroborate salt in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain high purity levels .

Chemical Reactions Analysis

(3-Bromophenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromophenyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds, which is valuable in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Bromophenyl)trifluoroboranuide; tetrabutylazanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)trifluoroboranuide; tetrabutylazanium involves its interaction with specific molecular targets. The bromophenyl group can engage in various chemical interactions, while the trifluoroborate anion can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

(3-Bromophenyl)trifluoroboranuide; tetrabutylazanium can be compared with other similar compounds, such as:

    Phenyltrifluoroborate: Lacks the bromine atom, resulting in different reactivity and applications.

    (4-Bromophenyl)trifluoroboranuide; tetrabutylazanium: Similar structure but with the bromine atom in a different position, affecting its chemical properties.

    (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

(3-bromophenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BBrF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZLGDXUKNLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)Br)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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